molecular formula C22H25NO4 B268316 2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

Cat. No. B268316
M. Wt: 367.4 g/mol
InChI Key: UZPFIPBSHGMOKJ-UHFFFAOYSA-N
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Description

2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is a compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of certain enzymes and pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to study its pharmacokinetics and toxicity to determine its safety and efficacy in humans. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide involves the reaction of 4-(tetrahydrofuran-2-ylmethoxy)aniline with 2-methylprop-2-en-1-ol in the presence of a base, followed by the reaction of the resulting product with 4-bromobenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.

properties

Product Name

2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C22H25NO4/c1-16(2)14-27-21-8-4-3-7-20(21)22(24)23-17-9-11-18(12-10-17)26-15-19-6-5-13-25-19/h3-4,7-12,19H,1,5-6,13-15H2,2H3,(H,23,24)

InChI Key

UZPFIPBSHGMOKJ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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